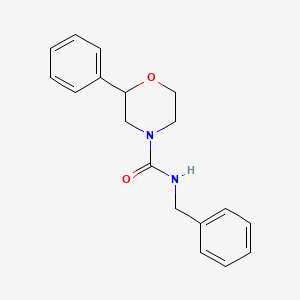![molecular formula C21H20N4O B6524573 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 1010900-63-6](/img/structure/B6524573.png)
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are used in the synthesis of various drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is complex and versatile, allowing for a wide range of modifications and derivatizations . This versatility makes them valuable in the field of medicinal chemistry .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution . Additionally, they can be derivatized at both the endocyclic amide nitrogen and the ester functionality .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study involving propanone derivatives (including F3371-0003) investigated their corrosion inhibition properties. Quantum chemical calculations suggested that F3371-0003 might exhibit higher corrosion inhibition efficiency compared to other derivatives . Further research in this area could explore its practical applications in protecting metal surfaces.
Neurotoxicity and Behavioral Effects
While not directly related to F3371-0003, studies on pyrazoline derivatives provide insights into potential neurotoxic effects. For instance, a novel pyrazoline derivative was investigated for its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also assessed . Although this specific study did not involve F3371-0003, it highlights the importance of exploring neurotoxic potentials.
Zukünftige Richtungen
Quinoxaline and its derivatives have a wide range of applications in medicinal chemistry . The development of eco-friendly synthetic protocols and the exploration of new derivatizations are potential future directions in this field . The biological importance of quinoxaline derivatives suggests that they could be further developed for drug discovery .
Eigenschaften
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOWVWNBIHHDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)

![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-fluorobenzamide](/img/structure/B6524509.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)
![ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6524534.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)